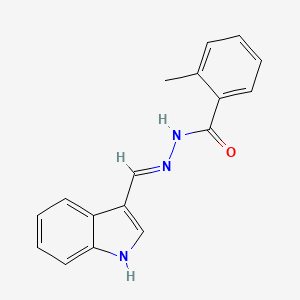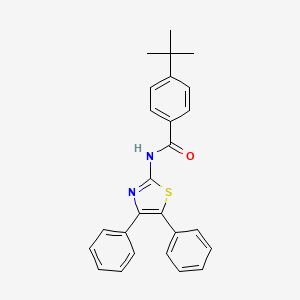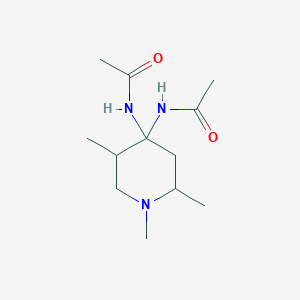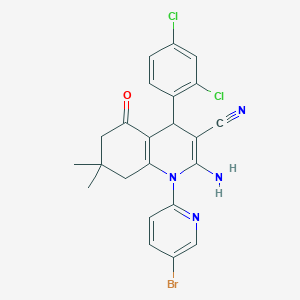![molecular formula C21H25N3O4 B11106883 4-methoxybenzyl (2E)-2-{3-[(4-ethylphenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B11106883.png)
4-methoxybenzyl (2E)-2-{3-[(4-ethylphenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXYBENZYL 2-[(E)-3-(4-ETHYLANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxybenzyl group, an ethylanilino group, and a hydrazinecarboxylate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXYBENZYL 2-[(E)-3-(4-ETHYLANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves multiple steps, including the protection of functional groups, condensation reactions, and purification processes. One common method involves the condensation of protected vanillin with 2-chloro-4,6-dimethylpyrimidine, followed by further reactions to introduce the ethylanilino and hydrazinecarboxylate groups . The reaction conditions often require specific solvents, temperatures, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHOXYBENZYL 2-[(E)-3-(4-ETHYLANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-METHOXYBENZYL 2-[(E)-3-(4-ETHYLANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHOXYBENZYL 2-[(E)-3-(4-ETHYLANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
4-METHOXYBENZYL 2-[(E)-3-(4-ETHYLANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H25N3O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-[4-(4-ethylanilino)-4-oxobutan-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C21H25N3O4/c1-4-16-5-9-18(10-6-16)22-20(25)13-15(2)23-24-21(26)28-14-17-7-11-19(27-3)12-8-17/h5-12H,4,13-14H2,1-3H3,(H,22,25)(H,24,26)/b23-15+ |
InChI Key |
RKKCBMHYHVNUER-HZHRSRAPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)OCC2=CC=C(C=C2)OC)/C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)OCC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}oxy)benzoate](/img/structure/B11106831.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11106835.png)
![5,5'-[benzene-1,3-diylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11106836.png)
![ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11106839.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2,3,4-trimethylphenyl)methylidene]benzohydrazide](/img/structure/B11106841.png)

![2,6-Bis[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]hexanoate](/img/structure/B11106862.png)

![N-(4-Chloro-2-methylphenyl)-4-methyl-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11106881.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)benzenesulfonamide](/img/structure/B11106882.png)
